4-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide - 890941-34-1

4-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Catalog Number: EVT-2961433
CAS Number: 890941-34-1
Molecular Formula: C20H17ClN6O
Molecular Weight: 392.85
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ibrutinib

  • Compound Description: Ibrutinib is a clinically approved drug used for treating certain types of cancer, including mantle cell lymphoma and chronic lymphocytic leukemia. It acts as an irreversible inhibitor of Bruton's tyrosine kinase (BTK). [, ]
  • Relevance: While Ibrutinib does not directly share the structure of 4-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, it serves as a critical starting point for developing novel inhibitors, including those targeting epidermal growth factor receptor (EGFR) mutants. [, ] These studies highlight the use of Ibrutinib's core pharmacophore, which exhibits moderate activity against EGFR T790M, as a basis for designing new compounds, suggesting a structural relationship between the core pharmacophore and the target compound.

CHMFL-EGFR-202 [(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one]

  • Compound Description: CHMFL-EGFR-202 is a novel, irreversible EGFR mutant kinase inhibitor. It exhibits potent activity against EGFR primary mutants (L858R, del19) and the drug-resistant mutant L858R/T790M. [] CHMFL-EGFR-202 demonstrates significant antiproliferative effects against EGFR mutant-driven non-small cell lung cancer (NSCLC) cell lines. []
  • Relevance: Developed from Ibrutinib's core pharmacophore, CHMFL-EGFR-202 shares the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core with 4-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide. [] The presence of this common scaffold suggests that both compounds might target similar kinases or possess comparable binding modes within the kinase active site.
  • Compound Description: This series of compounds focuses on modifying the pleuromutilin scaffold with 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine or 4-(6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-yl)amino-phenylthiol side chains. These modifications aim to enhance antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). []

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: This compound belongs to the functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines, a class known for its diverse pharmacological activities. [] This specific derivative features a chloromethyl group at the 6-position and a dimethylamino group at the 4-position, making it a potential intermediate for further derivatization. []
  • Relevance: 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine shares the core pyrazolo[3,4-d]pyrimidine structure with 4-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide. [] The variations in substituents at the 1-, 4-, and 6-positions of the pyrazolo[3,4-d]pyrimidine core emphasize the versatility of this scaffold for developing compounds with potentially diverse biological properties.

Properties

CAS Number

890941-34-1

Product Name

4-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

IUPAC Name

4-chloro-N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Molecular Formula

C20H17ClN6O

Molecular Weight

392.85

InChI

InChI=1S/C20H17ClN6O/c1-12-3-8-16(9-13(12)2)27-19-17(10-24-27)18(22-11-23-19)25-26-20(28)14-4-6-15(21)7-5-14/h3-11H,1-2H3,(H,26,28)(H,22,23,25)

InChI Key

ZOASZTRMUQWJOV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.